3-(Butylamino)-2-((4-methylphenyl)sulfonyl)-3-(phenylamino)prop-2-enenitrile
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Overview
Description
3-(Butylamino)-2-((4-methylphenyl)sulfonyl)-3-(phenylamino)prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylamino)-2-((4-methylphenyl)sulfonyl)-3-(phenylamino)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the enamine: Reacting a suitable aldehyde or ketone with butylamine to form an enamine intermediate.
Sulfonylation: Introducing the sulfonyl group by reacting the enamine with a sulfonyl chloride derivative of 4-methylphenyl.
Nitrile formation: Converting the intermediate to the nitrile compound using a cyanation reagent such as sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(Butylamino)-2-((4-methylphenyl)sulfonyl)-3-(phenylamino)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens or halogenating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
3-(Butylamino)-2-((4-methylphenyl)sulfonyl)-3-(phenylamino)prop-2-enenitrile may have applications in various scientific research fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-(Butylamino)-2-((4-methylphenyl)sulfonyl)-3-(phenylamino)prop-2-enenitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Butylamino)-2-((4-methylphenyl)sulfonyl)-3-(phenylamino)prop-2-enenitrile: can be compared with other sulfonyl-containing compounds or enamine derivatives.
Sulfonylureas: A class of compounds with similar sulfonyl functional groups.
Enamine derivatives: Compounds with similar enamine structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(Z)-3-anilino-3-(butylamino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-3-4-14-22-20(23-17-8-6-5-7-9-17)19(15-21)26(24,25)18-12-10-16(2)11-13-18/h5-13,22-23H,3-4,14H2,1-2H3/b20-19- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPLULKWJYADBM-VXPUYCOJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=C(C#N)S(=O)(=O)C1=CC=C(C=C1)C)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN/C(=C(\C#N)/S(=O)(=O)C1=CC=C(C=C1)C)/NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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